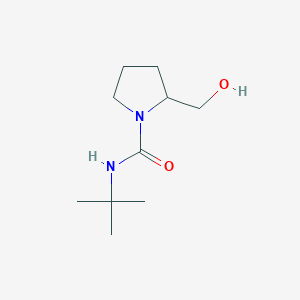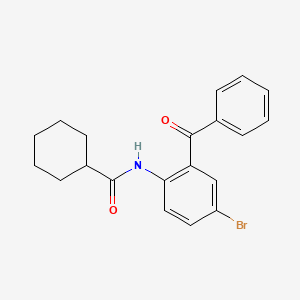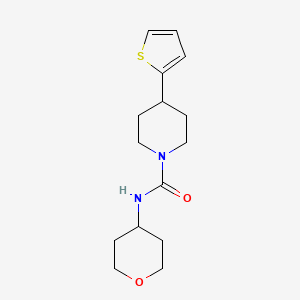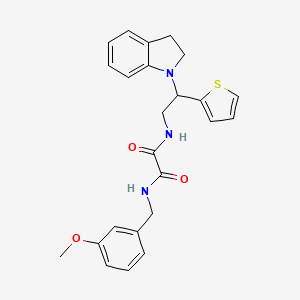![molecular formula C19H21N5O2S B3008741 3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034554-90-8](/img/structure/B3008741.png)
3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Investigations
Research in medicinal chemistry has led to the synthesis of novel thiazolidinone derivatives, including compounds structurally related to "3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one." These compounds were synthesized from intermediates featuring triazine and thiazolidinone moieties, aiming at evaluating their antimicrobial activity against a variety of bacteria and fungi. This work underscores the synthetic versatility of triazine-based compounds and their potential in developing new antimicrobials (Patel, Kumari, & Patel, 2012).
Biological Evaluation
The synthesis of s-triazine-based thiazolidinones and their evaluation as antimicrobial agents exemplify the application of triazine derivatives in addressing microbial resistance. These compounds exhibited significant antimicrobial properties against a range of bacterial and fungal pathogens, highlighting the potential of triazine derivatives in the development of new antimicrobial strategies (Patel, Patel, Kumari, & Patel, 2012).
Ring Transformations and Heterocyclic Synthesis
The compound has been involved in studies focusing on ring transformations and the synthesis of heterocyclic compounds. These research efforts aim to explore the chemical reactivity of triazine derivatives under various conditions to generate new compounds with potential applications in medicinal chemistry and material sciences (Mataka, Suzuki, Uehara, & Tashiro, 1992).
Corrosion Inhibition Studies
Triazine derivatives, including those structurally related to the compound , have been investigated for their potential as corrosion inhibitors. These studies have demonstrated that triazine-based compounds can offer significant protection against corrosion in various metals, suggesting their utility in industrial applications where corrosion resistance is critical (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).
Enzyme Inhibition and Antioxidant Activities
Research has also focused on the evaluation of triazine derivatives for their enzyme inhibitory and antioxidant activities. These compounds have been assessed for their potential to inhibit enzymes relevant to various diseases and their capacity to scavenge free radicals, suggesting their possible therapeutic applications (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).
Propiedades
IUPAC Name |
3-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-22(2)15-5-3-4-13(12-15)18(25)23-9-6-14(7-10-23)24-19(26)17-16(20-21-24)8-11-27-17/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQWUKLGOPJQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3008665.png)




![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3008673.png)
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B3008677.png)
![(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one](/img/structure/B3008679.png)

![3-benzyl-5-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3008681.png)
